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Introduction

The Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin

system (RAS), a critical pathway in regulating blood pressure, vascular remodeling, and

electrolyte balance.[1] ACE primarily catalyzes the conversion of the inactive decapeptide

Angiotensin I to the potent vasopressor Angiotensin II.[2][3] Consequently, the inhibition of ACE

is a cornerstone therapeutic strategy for managing hypertension and heart failure.[2] This

application note details a robust and sensitive fluorometric assay for measuring ACE activity

using Hippuryl-His-Leu-OH (HHL) as a substrate. The assay principle is a two-step enzymatic

and chemical reaction. First, ACE hydrolyzes HHL to yield hippuric acid and the dipeptide

Histidyl-Leucine (His-Leu).[2] Subsequently, the liberated His-Leu, which contains a primary

amine, is reacted with o-phthaldialdehyde (OPA) to generate a fluorescent product that can be

quantified.[4][5] This method provides a reliable platform for studying ACE kinetics and for high-

throughput screening of potential ACE inhibitors.

Biochemical Principle
The assay relies on the enzymatic cleavage of the non-fluorescent substrate Hippuryl-His-
Leu-OH by ACE. The resulting dipeptide product, His-Leu, is then derivatized with o-

phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a

highly fluorescent isoindole adduct. The intensity of the fluorescence is directly proportional to

the amount of His-Leu produced, and thus to the ACE activity in the sample.
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Figure 1: Biochemical pathway of the fluorometric ACE assay.

Materials and Reagents
The following table lists the necessary reagents and materials for the assay.
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Reagent/Material Purpose Recommended Storage

ACE Enzyme (e.g., from rabbit

lung)

Positive Control & Standard

Curve Generation
-20°C or -80°C

Hippuryl-His-Leu-OH (HHL) ACE Substrate -20°C

Assay Buffer
Maintain optimal pH and ionic

strength
4°C

o-phthaldialdehyde (OPA)

Reagent
Fluorogenic labeling of His-Leu 4°C (Protect from light)

Sodium Hydroxide (NaOH)

Solution
Stop the enzymatic reaction Room Temperature

Hydrochloric Acid (HCl)

Solution
Stop the OPA labeling reaction Room Temperature

Captopril or Lisinopril
ACE Inhibitor (for inhibition

control)
-20°C

Samples (Serum, Plasma,

Lysates)
Source of ACE to be measured -80°C

Black 96-well Microplate
Low background fluorescence

measurements
Room Temperature

Fluorescence Microplate

Reader
Signal Detection N/A

Experimental Protocols
1. Reagent Preparation

Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3): Prepare a buffer containing 100

mM boric acid and 300 mM sodium chloride. Adjust the pH to 8.3 with NaOH.

HHL Substrate Solution (7 mM): Dissolve Hippuryl-His-Leu-OH in the Assay Buffer to a final

concentration of 7 mM. Prepare fresh before use.
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OPA Reagent (20 mg/mL): Dissolve o-phthaldialdehyde in a suitable solvent like methanol to

a concentration of 20 mg/mL. This reagent often includes a thiol (e.g., 2-mercaptoethanol) to

facilitate the reaction.[5][6]

Enzyme Stop Solution (0.34 M NaOH): Prepare a 0.34 M solution of sodium hydroxide in

deionized water.[5]

Labeling Stop Solution (3 M HCl): Prepare a 3 M solution of hydrochloric acid in deionized

water.[5]

Sample Preparation: Serum and plasma samples should be diluted with Assay Buffer.[1]

Tissue or cell lysates should be prepared using a suitable lysis buffer and centrifuged to

remove insoluble material.[1]

2. Assay Workflow

The general workflow for conducting the ACE activity assay is outlined below.
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Figure 2: Experimental workflow for the fluorometric ACE assay.
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3. Step-by-Step Assay Procedure

The following protocol is based on a 96-well plate format. Adjust volumes as necessary.

Plate Setup: Add 25 µL of samples (diluted serum, lysates), controls (ACE enzyme for

positive control, buffer for blank), and potential inhibitors to the appropriate wells of a black

96-well plate.[5]

Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes.[5]

Reaction Initiation: Add 10 µL of the 7 mM HHL substrate solution to all wells to start the

reaction.[5]

Enzymatic Incubation: Incubate the plate at 37°C for 2 hours.[5]

Stop Enzymatic Reaction: Terminate the reaction by adding 150 µL of 0.34 M NaOH to each

well.[5]

Fluorogenic Labeling: Add 20 µL of the 20 mg/mL OPA reagent to each well and incubate at

room temperature for 10 minutes, protected from light.[5]

Stop Labeling Reaction: Stop the labeling reaction by adding 50 µL of 3 M HCl.[5]

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm.[5]

Table 1: Example Plate Layout

Well 1-3 4-6 7-9 10-12

A Blank Pos. Control Sample 1
Sample 1 +

Inhibitor

B Blank Pos. Control Sample 2
Sample 2 +

Inhibitor

C Blank Pos. Control Sample 3
Sample 3 +

Inhibitor

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://bio-protocol.org/exchange/minidetail?id=5371270&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Summary of Typical Reaction Parameters

Parameter Value

Sample/Control Volume 25 µL

Substrate (HHL) Volume 10 µL

Substrate Concentration 7 mM

Enzymatic Incubation 2 hours at 37°C

NaOH Stop Solution Volume 150 µL

OPA Reagent Volume 20 µL

OPA Incubation 10 minutes at Room Temperature

HCl Stop Solution Volume 50 µL

Excitation Wavelength ~355 nm

Emission Wavelength ~535 nm

Data Analysis
Correct for Background Fluorescence: Subtract the average fluorescence reading of the

blank wells from the readings of all other wells.

Calculate Relative ACE Activity: The corrected fluorescence of a sample is directly

proportional to its ACE activity.

Calculate Percentage Inhibition: For inhibitor screening, the percentage of ACE inhibition can

be calculated using the following formula:

% Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

Where:

Activity_control is the corrected fluorescence of the ACE-containing sample without any

inhibitor.
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Activity_inhibitor is the corrected fluorescence of the ACE-containing sample with the

inhibitor.

IC50 Determination: For dose-response analysis, plot the percentage inhibition against a

range of inhibitor concentrations (typically on a logarithmic scale) and fit the data to a

sigmoidal curve to determine the IC50 value, which is the concentration of inhibitor required

for 50% inhibition.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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